(Cyclopropylmethyl)(trimethyl)silane
Overview
Description
(Cyclopropylmethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C₇H₁₆Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to both carbon and hydrogen atoms. This compound is notable for its unique structure, which includes a cyclopropylmethyl group and three methyl groups attached to the silicon atom. It is used in various chemical reactions and has applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclopropylmethyl)(trimethyl)silane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl chloride with trimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane.
Another method involves the use of Grignard reagents. Cyclopropylmethylmagnesium bromide can react with trimethylchlorosilane to produce this compound. This reaction is usually carried out in an inert atmosphere to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal catalysts such as palladium or platinum are often used to facilitate reduction reactions.
Substitution: Nucleophiles such as halides, alkoxides, and amines can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
(Cyclopropylmethyl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound is used in the production of silicon-based materials, including polymers and coatings.
Catalysis: It serves as a precursor for catalysts used in various chemical reactions, including hydrosilylation and cross-coupling reactions.
Pharmaceuticals: Research is ongoing into its potential use in drug development, particularly in the modification of drug molecules to improve their stability and bioavailability.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(trimethyl)silane in chemical reactions involves the formation of reactive intermediates, such as silyl radicals or silyl cations. These intermediates can then participate in various reaction pathways, including radical chain reactions and nucleophilic substitutions. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity, particularly in reduction and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopropylmethyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Cyclopropyltrimethylsilane: Similar but with different substitution patterns on the silicon atom.
Uniqueness
(Cyclopropylmethyl)(trimethyl)silane is unique due to the presence of both cyclopropylmethyl and trimethylsilyl groups, which confer distinct reactivity and stability properties. This combination allows it to participate in a broader range of chemical reactions compared to its simpler counterparts.
Properties
IUPAC Name |
cyclopropylmethyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-8(2,3)6-7-4-5-7/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGJPYSLIKHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500086 | |
Record name | (Cyclopropylmethyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-82-8 | |
Record name | (Cyclopropylmethyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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